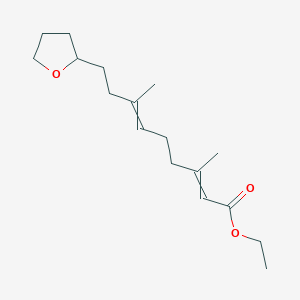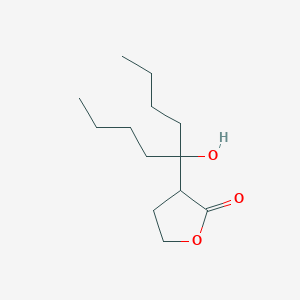methyl}diazene CAS No. 58429-88-2](/img/structure/B14601505.png)
(E)-1-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)hydrazinylidene](phenyl)methyl}diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to a coupling reaction with another molecule of 4-chlorobenzaldehyde under acidic conditions to yield the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is unique due to its diazene linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
58429-88-2 |
|---|---|
Formule moléculaire |
C19H14Cl2N4 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
N'-(4-chloroanilino)-N-(4-chlorophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14Cl2N4/c20-15-6-10-17(11-7-15)22-24-19(14-4-2-1-3-5-14)25-23-18-12-8-16(21)9-13-18/h1-13,22H |
Clé InChI |
DYMJSJONVMTPSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


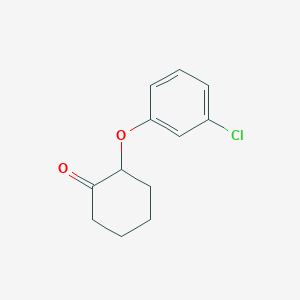
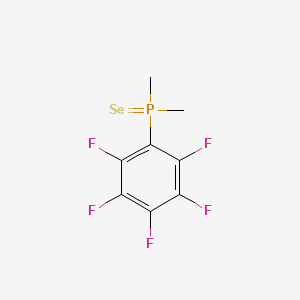
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
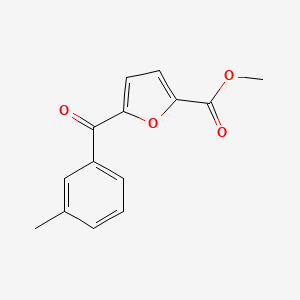
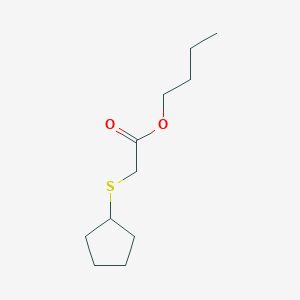

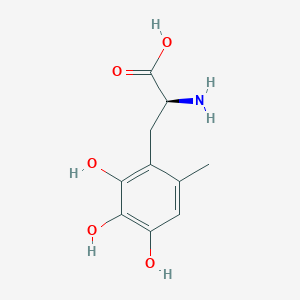
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)
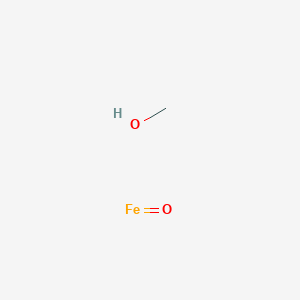
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
